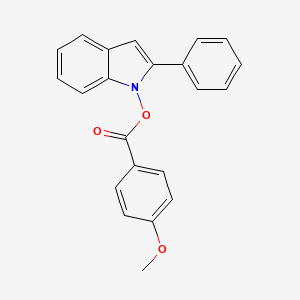
N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-アセチルフェニル)-2-(3,4-ジメトキシフェニル)キノリン-4-カルボキサミド: は、キノリン誘導体と呼ばれるクラスに属する合成有機化合物です。 キノリン誘導体は、その多様な生物活性で知られており、薬学化学において、その潜在的な治療用途のために広く研究されています。
2. 製法
合成経路と反応条件
N-(3-アセチルフェニル)-2-(3,4-ジメトキシフェニル)キノリン-4-カルボキサミドの合成には、通常、複数段階の有機反応が関与します。 一般的な合成経路には以下が含まれる場合があります。
キノリンコアの形成: これは、イサチンが塩基の存在下で芳香族アルデヒドと反応するPfitzinger反応によって達成できます。
置換反応: 3,4-ジメトキシフェニル基の導入は、Friedel-Craftsアシル化反応によって行うことができます。
アミド形成: 最後のステップでは、適切な条件下でキノリン誘導体を3-アセチルフェニルアミンと反応させることにより、カルボキサミド基が形成されます。
工業的生産方法
工業的生産方法では、高収率と高純度を確保するために、上記の合成経路の最適化が行われる可能性があります。 これには、触媒の使用、反応環境の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group can be done via a Friedel-Crafts acylation reaction.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-acetylphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、キノン誘導体を形成することがあります。
還元: カルボニル基で還元反応が起こり、アルコールに変換される可能性があります。
置換: 求電子置換反応と求核置換反応によって、芳香環を修飾することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。
置換: 目的の置換に応じて、さまざまなハロゲン化剤または求核剤。
主要な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってキノン誘導体が得られる一方、還元によってアルコールが得られる可能性があります。
4. 科学研究への応用
N-(3-アセチルフェニル)-2-(3,4-ジメトキシフェニル)キノリン-4-カルボキサミド:
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における治療の可能性について調査されています。
工業: 新素材の開発や化学反応の触媒として使用される場合があります。
科学的研究の応用
N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。 一般的に、キノリン誘導体は、酵素や受容体などのさまざまな分子標的に相互作用して、特定の経路の阻害または活性化を引き起こす可能性があります。 正確なメカニズムには、詳細な生化学的研究が必要です。
6. 類似化合物の比較
類似化合物
キノリン-4-カルボキサミド誘導体: これらの化合物は、類似のコア構造を共有しており、同様の生物活性を示す可能性があります。
3,4-ジメトキシフェニル誘導体: この部分を持つ化合物は、その多様な薬理学的特性で知られています。
独自性
N-(3-アセチルフェニル)-2-(3,4-ジメトキシフェニル)キノリン-4-カルボキサミドの独自性は、その特定の置換パターンにあります。これにより、他のキノリン誘導体と比べて、独自の生物活性や化学的特性が得られる可能性があります。
類似化合物との比較
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
3,4-Dimethoxyphenyl derivatives: Compounds with this moiety are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other quinoline derivatives.
特性
分子式 |
C26H22N2O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-16(29)17-7-6-8-19(13-17)27-26(30)21-15-23(28-22-10-5-4-9-20(21)22)18-11-12-24(31-2)25(14-18)32-3/h4-15H,1-3H3,(H,27,30) |
InChIキー |
MLCYBPBXRFHKEU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664201.png)
![Butyl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664206.png)
![2-({[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11664216.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664232.png)
![4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11664233.png)
![Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664234.png)


![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11664245.png)
![2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate](/img/structure/B11664250.png)

![Propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11664259.png)

